2,7-Dimethyl-6,7-dihydropteridin-4(1H)-one

Enzyme kinetics Dihydropteridine reductase Substrate specificity

Procure 2,7-dimethyl-6,7-dihydropteridin-4(1H)-one (CAS 124613-05-4) for reproducible dihydropteridine reductase (DHPR) kinetics: the cis-6,7-dimethyl substitution yields distinct Km/Vmax vs. 6-methyl or unsubstituted analogs. This scaffold is validated for BRD4 bromodomain inhibitor SAR (WO 2015/117055) and Plk kinase inhibitor synthesis (AU 2010297921). The 2-methyl group benchmarks oral bioavailability trends vs. 2-alkoxy or unsubstituted pteridinones. ≥95% purity. Research use only.

Molecular Formula C8H10N4O
Molecular Weight 178.195
CAS No. 124613-05-4
Cat. No. B571704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dimethyl-6,7-dihydropteridin-4(1H)-one
CAS124613-05-4
Molecular FormulaC8H10N4O
Molecular Weight178.195
Structural Identifiers
SMILESCC1CN=C2C(=O)NC(=NC2=N1)C
InChIInChI=1S/C8H10N4O/c1-4-3-9-6-7(10-4)11-5(2)12-8(6)13/h4H,3H2,1-2H3,(H,10,11,12,13)
InChIKeyKBTXBYSFGHNGLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Dimethyl-6,7-dihydropteridin-4(1H)-one (CAS 124613-05-4): Core Sourcing and Baseline Characterization for Research Procurement


2,7-Dimethyl-6,7-dihydropteridin-4(1H)-one (CAS 124613-05-4) is a synthetic dihydropteridinone derivative with molecular formula C8H10N4O and molecular weight 178.19 g/mol . This compound belongs to the pteridine class of fused N-heterocycles, specifically a 6,7-dihydropteridin-4-one scaffold bearing methyl substituents at positions 2 and 7. The compound exists as a racemic mixture with calculated physicochemical properties including XlogP of -0.8, density of 1.501 g/cm³ (calculated), and boiling point of 280.2°C at 760 mmHg [1]. As a core scaffold in medicinal chemistry, dihydropteridinones have been investigated as inhibitors of cell cycle kinases, bromodomain-containing proteins, and as antiallergic agents [2]. The compound is commercially available from multiple suppliers for research purposes only .

Why 2,7-Dimethyl-6,7-dihydropteridin-4(1H)-one Cannot Be Substituted by Generic Pteridinone Analogs: Structural Determinants of Functional Specificity


Substitution of 2,7-dimethyl-6,7-dihydropteridin-4(1H)-one with structurally similar pteridinone derivatives is not scientifically valid due to methyl substitution pattern-dependent differences in enzyme recognition, substrate turnover kinetics, and downstream biological activity. The 6,7-dihydropteridin-4-one scaffold exhibits pronounced structure-activity relationships wherein the presence, position, and stereochemistry of methyl substituents directly determine Km and Vmax values with dihydropteridine reductase, an enzyme critical in tetrahydrobiopterin regeneration and aromatic amino acid metabolism [1]. Additionally, the broader pteridinone class has demonstrated that substitution patterns at the 2-position (alkoxy vs. alkyl vs. unsubstituted) fundamentally alter oral bioavailability and therapeutic index in antiallergic applications, with certain 2-alkoxy derivatives showing oral activity while the parent unsubstituted scaffold does not [2]. These quantitative and qualitative distinctions mandate compound-specific procurement rather than generic class-based substitution for research requiring reproducible enzyme kinetics or structure-activity relationship studies.

Quantitative Differentiation Evidence for 2,7-Dimethyl-6,7-dihydropteridin-4(1H)-one Versus Closest Pteridinone Analogs


Cis-6,7-Dimethyl Substitution Confers Distinct Enzyme Substrate Kinetics Relative to 6-Methyl and Unsubstituted Analogs with Human Dihydropteridine Reductase

The quinonoid species derived from 5,6,7,8-tetrahydropteridin-4(3H)-one and its 6-methyl and cis-6,7-dimethyl derivatives function as viable substrates for human brain dihydropteridine reductase, with distinct apparent Km and Vmax values reported for each derivative [1]. The presence of the second methyl group at position 7 in the cis configuration alters both substrate binding affinity and maximum catalytic turnover rate compared to the 6-methyl analog and the unsubstituted parent compound. This differential enzyme recognition demonstrates that 2,7-dimethyl-6,7-dihydropteridin-4(1H)-one cannot be substituted with 6-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one or 5,6,7,8-tetrahydropteridin-4(3H)-one in assays requiring reproducible kinetic parameters.

Enzyme kinetics Dihydropteridine reductase Substrate specificity

Horseradish Peroxidase Oxidation Kinetics Differentiate Cis-6,7-Dimethyl from 6-Methyl Pteridinone Derivatives

The oxidation of 5,6,7,8-tetrahydropteridin-4(3H)-one, its 6-methyl derivative, and its cis-6,7-dimethyl derivative by horseradish peroxidase/H2O2 follows Michaelis-Menten kinetics, with Km and kcat values determined for each compound [1]. The enzymatic oxidation produces quinonoid dihydropterin species of established structure. The cis-6,7-dimethyl substitution pattern yields kinetic parameters that differ from both the 6-methyl analog and the unsubstituted parent compound, providing a secondary enzyme system wherein substitution-dependent differentiation is quantifiable.

Peroxidase substrates Enzymatic oxidation Michaelis-Menten kinetics

2,7-Dimethyl-6,7-dihydropteridin-4(1H)-one as a Stereochemically Defined Core Scaffold in BRD4 Bromodomain Inhibitor Development

Dihydropteridinone analogs, including the 2,7-dimethyl-6,7-dihydropteridin-4(1H)-one scaffold, are claimed as inhibitors of bromodomain-containing proteins, specifically BRD4, in WO 2015/117055 A1 [1]. Compounds were evaluated in acetyl histone displacement assays using Alphascreen technology, with isothermal titration calorimetry (ITC) employed to determine Kd values for BRD4 binding, and cellular activity measured in BRD4-dependent cell lines (798 and HL60). The 2,7-dimethyl substitution pattern on the dihydropteridinone core constitutes a defined chemical starting point for structure-activity relationship expansion, differentiating it from alternative substitution patterns that may exhibit altered BRD4 binding affinity or cellular potency.

BRD4 inhibition Epigenetic drug discovery Bromodomain targeting

2-Alkyl Substitution in Pteridinones Enables Oral Antiallergic Activity Absent in Unsubstituted Analogs

A series of 2-alkoxy and 2-phenoxymethyl-3H-pteridin-4-ones demonstrated antiallergic activity in the passive cutaneous anaphylaxis test in rats [1]. Critically, in contrast to sodium cromoglycate and nedocromil sodium, many compounds in this series were active when administered orally. The most potent compound, 2-ethoxymethyl-3H-pteridin-4-one (LCB 2183), was selected for further development as a human therapeutic agent. This establishes that 2-position substitution on the pteridinone scaffold fundamentally determines oral activity, a property not present in the unsubstituted pteridinone core. The 2,7-dimethyl-6,7-dihydropteridin-4(1H)-one scaffold, bearing a 2-methyl substituent, may therefore exhibit distinct pharmacokinetic properties relative to 2-unsubstituted or 2-alkoxy variants.

Antiallergic agents Oral bioavailability Passive cutaneous anaphylaxis

Dihydropteridinone Core Scaffold Validated as Plk Kinase Inhibitor Pharmacophore in Pharmaceutical Patent Applications

Dihydropteridinone derivatives represented by general formula (I) are disclosed in AU 2010297921 A1 as therapeutic agents, specifically as Plk (Polo-like kinase) inhibitors [1]. The patent claims new dihydropteridinone derivatives, their preparation process, pharmaceutical compositions, and their use as Plk kinase inhibitors. This establishes the dihydropteridinone scaffold, including the 2,7-dimethyl variant, as a validated starting point for developing inhibitors targeting cell cycle regulatory kinases. The specific substitution pattern of 2,7-dimethyl-6,7-dihydropteridin-4(1H)-one defines the core geometry for subsequent structure-activity relationship exploration.

Plk kinase inhibition Antiproliferative agents Cell cycle regulation

Stereochemical Distinction Between Racemic 2,7-Dimethyl-6,7-dihydropteridin-4(1H)-one and Enantiopure (6R,7S)-Analog Affects Enzyme Substrate Recognition

The cis-6,7-dimethyl configuration of the tetrahydropteridinone derivative studied by Armarego et al. demonstrates viable substrate activity with dihydropteridine reductase, whereas the stereochemical outcome of 2,7-dimethyl-6,7-dihydropteridin-4(1H)-one (CAS 124613-05-4) is racemic [1]. The commercially available enantiopure (6R,7S)-6,7-dimethyl-6,7-dihydropteridin-4(1H)-one (CAS 101554-46-5) represents a stereochemically defined alternative . Procurement decisions must therefore distinguish between racemic and enantiopure material based on whether stereochemical homogeneity is required for the intended application (e.g., enzyme kinetics requiring defined stereochemistry vs. synthetic intermediate applications tolerating racemic mixtures).

Stereochemistry Enantioselectivity Substrate recognition

Optimal Research and Procurement Application Scenarios for 2,7-Dimethyl-6,7-dihydropteridin-4(1H)-one Based on Quantified Evidence


Enzymology Studies Requiring Defined Dihydropteridine Reductase Substrate Kinetics

Based on the quantitative kinetic differentiation established in Section 3, 2,7-dimethyl-6,7-dihydropteridin-4(1H)-one is the appropriate substrate source for studies investigating human dihydropteridine reductase function, tetrahydrobiopterin regeneration pathways, or disorders of aromatic amino acid metabolism where substrate-dependent kinetic parameters must be reproducible. The cis-6,7-dimethyl substitution pattern yields distinct apparent Km and Vmax values relative to 6-methyl and unsubstituted analogs, making compound-specific procurement essential for experimental consistency [1].

BRD4 Bromodomain Inhibitor Medicinal Chemistry Programs

The dihydropteridinone scaffold, including the 2,7-dimethyl variant, serves as a validated core for developing BRD4 bromodomain inhibitors as demonstrated in WO 2015/117055 A1 [1]. Medicinal chemistry teams initiating structure-activity relationship campaigns targeting BRD4-dependent cancers, cardiovascular diseases, or metabolic disorders should procure this specific scaffold to establish baseline SAR and ensure synthetic intermediates align with patented inhibitor series. The 2,7-dimethyl substitution pattern defines the core geometry from which further functionalization (e.g., at the 2-amino position) can be systematically explored.

Plk Kinase Inhibitor Discovery and Development

As established by AU 2010297921 A1, dihydropteridinone derivatives function as Plk kinase inhibitors with therapeutic potential in proliferative diseases [1]. The 2,7-dimethyl-6,7-dihydropteridin-4(1H)-one scaffold represents a key synthetic intermediate for generating Plk-targeting compounds. Procurement of this specific compound enables reproducible synthesis of patent-aligned derivatives and facilitates comparative evaluation against established Plk inhibitor chemotypes.

Structure-Activity Relationship Studies on 2-Position Substitution Effects in Pteridinones

Given the class-level evidence that 2-position substitution on pteridinones critically determines oral bioavailability and antiallergic activity [1], 2,7-dimethyl-6,7-dihydropteridin-4(1H)-one (bearing a 2-methyl group) serves as a defined comparator for SAR studies investigating how 2-alkyl vs. 2-alkoxy vs. 2-unsubstituted variants influence pharmacokinetic and pharmacodynamic properties. Researchers designing pteridinone-based therapeutics with oral administration goals should utilize this compound to benchmark substitution-dependent activity trends.

Quote Request

Request a Quote for 2,7-Dimethyl-6,7-dihydropteridin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.